molecular formula C8H10ClNOS2 B13764082 Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German] CAS No. 73987-24-3

Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]

Cat. No.: B13764082
CAS No.: 73987-24-3
M. Wt: 235.8 g/mol
InChI Key: OWQSCRAHATZPIW-UHFFFAOYSA-N
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Description

Pyridoxin-4,5-dimethylenedisulfid hydrochlorid (referred to here as PDMDS-HCl) is a chemically modified derivative of pyridoxine (vitamin B6). Pyridoxine derivatives are critical in biochemical processes, particularly as coenzymes in amino acid metabolism. However, the substitution of functional groups (e.g., disulfide bridges) can alter solubility, stability, and bioavailability compared to native vitamin B6 forms .

Properties

CAS No.

73987-24-3

Molecular Formula

C8H10ClNOS2

Molecular Weight

235.8 g/mol

IUPAC Name

7-methyl-1,4-dihydrodithiino[4,5-c]pyridin-6-ium-8-ol;chloride

InChI

InChI=1S/C8H9NOS2.ClH/c1-5-8(10)7-4-12-11-3-6(7)2-9-5;/h2,10H,3-4H2,1H3;1H

InChI Key

OWQSCRAHATZPIW-UHFFFAOYSA-N

Canonical SMILES

CC1=[NH+]C=C2CSSCC2=C1O.[Cl-]

Origin of Product

United States

Preparation Methods

Oxidative Coupling of Pyridoxine Hydrochloride

One of the principal approaches to preparing pyridoxin-4,5-dimethylenedisulfid hydrochlorid involves oxidative coupling of pyridoxine or pyridoxine hydrochloride under catalytic oxidation conditions.

  • Starting Materials: Pyridoxine hydrochloride or pyridoxine.
  • Oxidation System: Catalytic oxidation using oxygen sources such as air, oxygen, or hydrogen peroxide.
  • Catalysts: Nitroxyl radicals such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives, including 4-hydroxy-TEMPO, 4-amino-TEMPO, or 4-acetylaminohydroxyphenylarsonic acid-TEMPO.
  • Inorganic Salts: Copper salts such as cupric bromide, cupric chloride, or cupric nitrate.
  • Amines: Morpholine, tri-n-butylamine, triethylamine, or pyridine serve as bases or ligands.
  • Reaction Conditions: Typically performed in aqueous media at temperatures ranging from 0 to 35 °C with stirring and gradual addition of hydrogen peroxide or air as oxidant.

Example Reaction Setup:

Component Amount (Example) Role
Pyridoxine hydrochloride 2.06 g (10 mmol) Starting material
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) 0.085 g (0.5 mmol) Catalyst
Cupric bromide 0.29 g (2 mmol) Inorganic salt catalyst
Pyridine 0.40 g (5 mmol) Amine base
Water 5 mL Solvent
Hydrogen peroxide (30%) 2.0 g (18 mmol) Oxidant
Temperature 30–35 °C Reaction temperature
  • The reaction proceeds with stirring and controlled temperature, adding hydrogen peroxide dropwise.
  • After completion, the conversion of pyridoxine to the disulfide compound reaches up to 99% with high selectivity.
  • Variations in catalyst, oxidant, and amine lead to yields ranging from 72% to 98% with total recovery of 72–86% over two-step processes.

This method is advantageous for its mild conditions, high selectivity, and use of readily available starting materials.

Synthesis via Pyridoxine Derivatives and Subsequent Coupling

Another route involves multi-step synthesis starting from substituted pyridine or oxazole derivatives, followed by hydrolysis, reduction, and coupling:

  • Step 1: Reaction of 4-methyl-5-substituted oxazoles with 2,5-dihydrocarbonoxy-2,5-dihydrofuran to yield epoxy-furo-pyridine intermediates.
  • Step 2: Hydrolysis of these intermediates in strong inorganic acid (e.g., hydrochloric acid) to produce 2-methyl-3-hydroxy-4,5-pyridine dicarboxaldehyde.
  • Step 3: Reduction of the dicarboxaldehyde with hydride reagents such as lithium aluminum hydride or sodium borohydride to obtain pyridoxine or pyridoxine hydrochloride.
  • Step 4: Further chemical modifications, including formation of disulfide bridges, lead to pyridoxin-4,5-dimethylenedisulfid hydrochlorid.

This approach allows for structural modifications on the pyridine ring and can be tailored to produce various analogs. The use of Raney nickel catalyst under hydrogen pressure is reported for hydrogenation steps.

Disulfide Bridge Formation by Nucleophilic Substitution and Coupling

A more direct preparation of pyridoxin-4,5-dimethylenedisulfid hydrochlorid involves:

  • Deprotonation: Dissolving pyrithioxine hydrochloride (the disulfide form) in tetrahydrofuran (THF) and treating with sodium hydride (NaH) to generate the nucleophilic thiolate intermediate.
  • Alkylation: Addition of chloroiodomethane to introduce methylene linkers through nucleophilic substitution.
  • Acidification and Purification: Using phosphoric acid and triethylamine in acetonitrile to promote coupling and stabilize the hydrochloride salt.
  • Isolation: Filtration, freeze-drying, and chromatographic purification yield the pure disulfide hydrochloride compound.

This method is characterized by:

Step Reagents & Conditions Outcome
Deprotonation Pyrithioxine hydrochloride + NaH in THF, 30 °C, 2 h Thiolate intermediate formed
Alkylation Addition of chloroiodomethane, stirring 16 h, 60 °C Methylene linkage introduced
Acidification Triethylamine + phosphoric acid in acetonitrile, 12 h, 60 °C Formation of hydrochloride salt
Purification Filtration, freeze-drying Pure pyridoxin-4,5-dimethylenedisulfid hydrochlorid

This synthetic route provides a controlled and efficient way to obtain the target disulfide compound with good yields.

Bromination and Subsequent Functionalization (Advanced Modifications)

Research into functionalized pyridoxine derivatives involves selective bromination at specific ring positions, followed by substitution with nucleophilic reagents such as alkanetellurolates and reduction steps:

  • Bromination with tetra-n-butylammonium tribromide yields dibrominated pyridinol intermediates.
  • Attempts at selective monobromination at low temperatures give low overall conversion.
  • Substitution of bromine at position 6 is challenging due to resistance to nucleophilic substitution.
  • Ketalization reactions under acidic conditions modify hydroxymethyl groups without affecting the pyridinolic moiety.

These modifications are relevant for creating derivatives with altered biological or chemical properties but are less directly related to the standard synthesis of pyridoxin-4,5-dimethylenedisulfid hydrochlorid.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents & Conditions Yield/Conversion Notes
Catalytic Oxidative Coupling Pyridoxine hydrochloride TEMPO catalysts, Cu salts, H2O2 or air, 0–35 °C Up to 99% conversion Mild, selective, aqueous medium
Multi-step Synthesis via Oxazole 4-Methyl-5-substituted oxazoles Hydrolysis (HCl), reduction (LiAlH4, NaBH4) High yield Enables structural analogs
Nucleophilic Substitution & Coupling Pyrithioxine hydrochloride NaH, chloroiodomethane, phosphoric acid, 60 °C Good yield Direct disulfide bridge formation
Bromination & Functionalization Pyridoxine derivatives Tetra-n-butylammonium tribromide, nucleophiles Moderate For advanced derivative synthesis

Chemical Reactions Analysis

Types of Reactions: Pyridoxine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and its role as a coenzyme in numerous enzymatic processes .

Common Reagents and Conditions: Common reagents used in the reactions involving Pyridoxine hydrochloride include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of Pyridoxine hydrochloride include its phosphorylated derivatives, such as Pyridoxal 5’-phosphate, which is the active coenzyme form of vitamin B6. These derivatives play a vital role in amino acid metabolism and neurotransmitter synthesis .

Scientific Research Applications

Pharmaceutical Applications

A. Treatment of Vitamin B6 Deficiency
Pyridoxin-4,5-dimethylenedisulfid hydrochlorid is primarily used to treat vitamin B6 deficiency, which can result from inadequate dietary intake, malabsorption syndromes, or certain medications like isoniazid and penicillamine. Symptoms of deficiency include peripheral neuropathy, anemia, and immune dysfunction .

B. Neurological Disorders
Research indicates that pyridoxine plays a role in the management of neurological disorders. For instance, it has been used in treating pyridoxine-dependent epilepsy and other conditions characterized by seizures . Its ability to act as a coenzyme in neurotransmitter synthesis underscores its importance in neurological health.

C. Toxicological Uses
In cases of poisoning from substances such as isoniazid or hydrazine, pyridoxine is administered as an antidote. The recommended protocol involves high doses to counteract the toxic effects . Additionally, it has been investigated for its potential role in mitigating symptoms associated with certain toxic exposures.

Dietary Supplementation

A. Nutritional Fortification
Pyridoxin-4,5-dimethylenedisulfid hydrochlorid is widely incorporated into dietary supplements and multivitamin formulations due to its essential role in metabolic processes. It is available in various forms including tablets, capsules, and powders . The compound is particularly useful for individuals at risk of deficiency, such as pregnant women and those with specific medical conditions.

B. Food Industry Applications
This compound is added to numerous food products for nutritional enhancement. It can be found in fortified cereals, baked goods, and infant foods, contributing to the overall vitamin B6 intake of consumers . The stability of pyridoxine hydrochloride allows it to be effectively used in various food matrices without significant degradation.

A. Clinical Studies on Pyridoxine Efficacy

Numerous studies have explored the effects of pyridoxine supplementation on various health conditions:

  • Neuropathy Induction : A study highlighted that high doses of pyridoxine could induce neuropathy symptoms similar to those seen in deficiency states . This paradoxical effect emphasizes the need for careful dosage management.
  • Pregnancy-Related Nausea : Research has shown that pyridoxine can alleviate nausea and vomiting during pregnancy when used as part of combination therapies .

B. Mechanistic Studies

Investigations into the biochemical mechanisms of pyridoxine reveal its role as a cofactor for enzymes involved in amino acid metabolism. This includes transamination reactions critical for neurotransmitter synthesis . Such insights are vital for understanding how pyridoxine influences neurological health.

Summary Table of Applications

Application AreaSpecific UsesNotes
PharmaceuticalTreatment of deficiencies; antidote for poisoningEssential for neurological health
Dietary SupplementsFortification in food productsWidely used in multivitamins
ToxicologyCounteracting effects of specific toxinsHigh doses required for effectiveness
Clinical ResearchInvestigating effects on neurological disordersOngoing studies on dosage and efficacy

Mechanism of Action

Pyridoxine hydrochloride exerts its effects by being converted into its active form, Pyridoxal 5’-phosphate, in the body. This active form acts as a coenzyme in various enzymatic reactions, including the metabolism of amino acids, neurotransmitters, and lipids. Pyridoxal 5’-phosphate binds to specific enzymes and facilitates the transfer of functional groups, thereby regulating numerous biochemical pathways .

Comparison with Similar Compounds

Pyridoxamine-5-(dihydrogen phosphate) Hydrochloride

Key Differences :

  • Functional Groups : Pyridoxamine-5-(dihydrogen phosphate) hydrochloride () features a phosphate group at the 5-position and an amine group at the 4-position, contrasting with PDMDS-HCl’s disulfide bridge.
  • Bioactivity : Phosphate esters of pyridoxamine are bioactive in enzymatic reactions (e.g., transamination), whereas disulfide derivatives like PDMDS-HCl may exhibit altered redox properties or act as prodrugs .
Property PDMDS-HCl Pyridoxamine-5-phosphate HCl
Molecular Formula Not explicitly available C₈H₁₄N₂O₅P•HCl (inferred)
Functional Modifications Disulfide bridge Phosphate ester, amine group
Potential Use Redox modulation? Enzyme cofactor

4-(Diphenylmethoxy)piperidine Hydrochloride

Key Differences :

  • Core Structure : Unlike PDMDS-HCl’s pyridine backbone, 4-(Diphenylmethoxy)piperidine hydrochloride (–8) is a piperidine derivative with diphenylmethoxy substitution.
  • Applications : The piperidine derivative is used in laboratory settings (e.g., synthesis intermediates), while PDMDS-HCl’s applications remain speculative but may relate to vitamin B6 delivery or stabilization .
Property PDMDS-HCl 4-(Diphenylmethoxy)piperidine HCl
Molecular Weight Not available 303.83 g/mol
Toxicity (Oral) Unknown Category 4 (Harmful if swallowed)
Storage Conditions Not available Stable at room temperature

Pioglitazone Hydrochloride

Key Differences :

  • Pharmacological Class : Pioglitazone hydrochloride () is a thiazolidinedione antidiabetic agent, structurally unrelated to PDMDS-HCl. However, both are hydrochlorides, highlighting the role of salt forms in enhancing solubility and bioavailability.
  • Analytical Methods : High-performance liquid chromatography (HPLC) methods validated for pioglitazone () could theoretically be adapted for analyzing PDMDS-HCl, though method parameters would require optimization .

Research Findings and Data Gaps

Stability and Reactivity

  • PDMDS-HCl: No direct data are available.
  • 4-(Diphenylmethoxy)piperidine HCl : Exhibits stability at room temperature but lacks data on decomposition products ().

Toxicological Profiles

  • Acute Toxicity : While 4-(Diphenylmethoxy)piperidine HCl is classified as Category 4 for oral toxicity (), PDMDS-HCl’s toxicity profile is undocumented. Pyridoxine derivatives typically have low acute toxicity but may cause neurotoxicity at high doses .

Environmental and Regulatory Considerations

  • Ecotoxicity : Both PDMDS-HCl and 4-(Diphenylmethoxy)piperidine HCl lack data on biodegradability and bioaccumulation ().
  • Regulatory Status: Piperidine derivatives are regulated under Chinese chemical safety laws (), but PDMDS-HCl’s regulatory standing is unknown.

Biological Activity

Pyridoxin-4,5-dimethylenedisulfid hydrochlorid is a derivative of pyridoxine (vitamin B6), which plays a crucial role in numerous biochemical processes in the human body. This article explores its biological activity, focusing on its mechanisms, effects on various health parameters, and implications for therapeutic applications.

Pyridoxine and its derivatives primarily function as coenzymes in the metabolism of amino acids, neurotransmitters, and lipids. The active form, pyridoxal 5'-phosphate (PLP), is essential for over 140 enzymatic reactions, including:

  • Amino Acid Metabolism : PLP is involved in transamination and decarboxylation reactions.
  • Neurotransmitter Synthesis : It facilitates the production of serotonin, dopamine, and gamma-aminobutyric acid (GABA) .
  • Lipid Metabolism : Pyridoxine influences lipid profiles and insulin sensitivity, which are critical for managing obesity and metabolic disorders .

Biological Activity Table

The following table summarizes key biological activities associated with Pyridoxin-4,5-dimethylenedisulfid hydrochlorid:

Biological Activity Effect Reference
Amino Acid MetabolismEnhances transamination reactions
Neurotransmitter SynthesisPromotes synthesis of serotonin and dopamine
Lipid Profile ImprovementReduces triglycerides and LDL cholesterol levels
Insulin SensitivityDecreases insulin resistance
Antioxidant ActivityIncreases glutathione synthesis
Cognitive FunctionSupports neurogenesis and cognitive health

Study 1: Pyridoxine Supplementation in Obesity

A clinical trial evaluated the effects of pyridoxine hydrochloride on overweight women. The study found significant reductions in body mass index (BMI), fat mass, and waist circumference after 8 weeks of supplementation. The results indicated improved metabolic parameters such as decreased fasting insulin levels and improved lipid profiles compared to the placebo group (p < 0.05) .

Study 2: Neuroprotective Effects

Research demonstrated that pyridoxine supplementation could enhance the resistance of dopaminergic neurons to neurotoxicity induced by MPTP in animal models. This effect was linked to increased glutathione synthesis via PKM2-mediated Nrf2 transactivation, suggesting potential applications in neurodegenerative diseases like Parkinson's disease .

Research Findings

  • Lipid Metabolism : Pyridoxine supplementation has been shown to positively affect lipid profiles by lowering total cholesterol and triglyceride levels while increasing adiponectin levels, which is associated with reduced cardiovascular risk .
  • Cognitive Health : Deficiencies in pyridoxine have been linked to cognitive impairments due to reduced levels of neurotransmitters like serotonin and dopamine. Supplementation can restore these levels, thereby supporting cognitive functions such as memory and learning .
  • Antioxidant Properties : Pyridoxine exhibits antioxidant properties by promoting glutathione synthesis, which protects cells from oxidative stress. This mechanism is particularly relevant in neuroprotection and may help mitigate the effects of neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Pyridoxin-4,5-dimethylenedisulfid hydrochlorid, and how is structural integrity validated?

  • Methodological Answer : Synthesis typically involves derivatization of pyridoxine hydrochloride with disulfide-forming reagents (e.g., dithiols or oxidizing agents) under controlled pH and temperature. Post-synthesis, structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy to verify disulfide bond formation at positions 4 and 5. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is recommended for purity assessment, as outlined in USP guidelines for pyridoxine derivatives . Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns. Researchers should cross-reference synthetic protocols with pharmacopeial monographs for pyridoxine-based compounds to ensure reproducibility .

Q. How can researchers ensure purity during synthesis, and what USP quality control standards apply?

  • Methodological Answer : Purity assurance involves rigorous purification via recrystallization or column chromatography, followed by compliance with USP General Chapters <621> (Chromatography) and <851> (Spectrophotometry). Residual solvent analysis (e.g., using gas chromatography) aligns with USP <467> guidelines. For pyridoxine derivatives, the United States Pharmacopeia (USP) mandates limits for related substances (e.g., pyridoxal or pyridoxamine) via comparative HPLC retention times and peak area thresholds . Researchers should validate methods per International Council for Harmonisation (ICH) Q2(R1) criteria, including specificity, linearity, and precision .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data for Pyridoxin-4,5-dimethylenedisulfid hydrochlorid under physiological conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., exposure to light, humidity, or pH extremes) with real-time monitoring. For example, incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolysis susceptibility. Conflicting data may arise from differences in buffer composition or temperature control; thus, replicate experiments using standardized buffers per USP <711> (Dissolution) . High-resolution LC-MS/MS can identify degradation products, while kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Cross-validate findings with independent labs to mitigate variability .

Q. How can metabolic pathways of Pyridoxin-4,5-dimethylenedisulfid hydrochlorid be traced, and what methods reduce inter-laboratory variability?

  • Methodological Answer : Radiolabeled isotopes (e.g., ³H or ¹⁴C) at the disulfide moiety enable tracking via scintillation counting or autoradiography. For non-radioactive studies, stable isotope labeling (e.g., deuterated analogs) coupled with tandem MS provides high specificity. To minimize variability, adhere to Good Laboratory Practice (GLP) guidelines for sample preparation and instrument calibration. Harmonize protocols with reference standards from the USP or the National Institute of Standards and Technology (NIST) . Inter-lab comparisons via round-robin testing further ensure reproducibility .

Q. What are the challenges in designing assays to study the compound’s interaction with thiol-dependent enzymes?

  • Methodological Answer : The disulfide group may react with cysteine residues in enzymes, complicating activity assays. Use competitive inhibitors (e.g., dithiothreitol) to isolate specific interactions. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities while minimizing redox interference. Control experiments should include pyridoxine hydrochloride (without disulfide) to differentiate nonspecific effects. Pre-treatment of enzymes with reducing agents (e.g., glutathione) can validate redox-sensitive mechanisms .

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